Olorofim

Catalog No.
S527707
CAS No.
1928707-56-5
M.F
C28H27FN6O2
M. Wt
498.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Olorofim

CAS Number

1928707-56-5

Product Name

Olorofim

IUPAC Name

2-(1,5-dimethyl-3-phenylpyrrol-2-yl)-N-[4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]phenyl]-2-oxoacetamide

Molecular Formula

C28H27FN6O2

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C28H27FN6O2/c1-19-16-24(20-6-4-3-5-7-20)25(33(19)2)26(36)27(37)32-22-8-10-23(11-9-22)34-12-14-35(15-13-34)28-30-17-21(29)18-31-28/h3-11,16-18H,12-15H2,1-2H3,(H,32,37)

InChI Key

SUFPWYYDCOKDLL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1C)C(=O)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=NC=C(C=N4)F)C5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

F-901318; F901318; F 901318; Olorofim

Canonical SMILES

CC1=CC(=C(N1C)C(=O)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=NC=C(C=N4)F)C5=CC=CC=C5

Description

The exact mass of the compound Olorofim is 498.218 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Olorofim is a novel investigational antifungal agent classified as an orotomide. It primarily targets the enzyme dihydroorotate dehydrogenase (DHODH), which is essential in the de novo synthesis of pyrimidines, including uridine-5′-monophosphate and uridine-5′-triphosphate. These pyrimidines are crucial for DNA and RNA synthesis, making Olorofim a significant player in inhibiting fungal growth, particularly against resistant strains like Aspergillus fumigatus .

Olorofim acts as a reversible inhibitor of DHODH, catalyzing the oxidation of dihydroorotate to orotate. This inhibition disrupts the production of pyrimidines, leading to reduced levels of uridine-5′-monophosphate and uridine-5′-triphosphate. The subsequent decrease in these nucleotides affects various cellular processes, including DNA replication and cell cycle regulation. The drug's action results in significant morphological changes in fungal cells, such as increased hyphal septation and vacuolar volume alterations .

Olorofim exhibits potent antifungal activity against a range of filamentous fungi, particularly those resistant to azole treatments. In vitro studies have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.031 to 0.125 mg/L for wild-type strains of Aspergillus fumigatus. It has also shown efficacy against various dermatophytes and other filamentous fungi . The drug's mechanism leads to cell cycle arrest and morphological changes in fungal cells, contributing to its antifungal properties .

The synthesis of Olorofim involves multiple steps that facilitate the creation of its complex structure. Although specific synthetic pathways are not detailed in the provided literature, it is known that Olorofim is formulated in a β-hydroxypropyl-cyclodextrin vehicle due to its low solubility in water. This formulation aids in its administration during clinical trials .

Olorofim is primarily under investigation for treating invasive fungal infections, especially those caused by azole-resistant strains. Its unique mechanism of action makes it a promising candidate for addressing therapeutic gaps in antifungal treatments. Clinical trials are ongoing to evaluate its efficacy and safety profile .

Olorofim is metabolized by several cytochrome P450 isoenzymes, particularly CYP3A4, which raises concerns regarding potential drug-drug interactions. Studies have indicated that Olorofim can increase the plasma concentrations of other medications metabolized by these enzymes, necessitating careful monitoring when co-administered with other drugs .

Olorofim belongs to a unique class of antifungal agents that inhibit pyrimidine biosynthesis via DHODH inhibition. Here’s a comparison with other similar compounds:

CompoundMechanism of ActionUnique Features
AnidulafunginInhibits β-1,3-D-glucan synthaseEffective against Candida species
MicafunginInhibits β-1,3-D-glucan synthaseBroad-spectrum activity against fungi
CaspofunginInhibits β-1,3-D-glucan synthaseFirst echinocandin approved for clinical use
VoriconazoleInhibits lanosterol 14α-demethylaseBroad-spectrum activity against mold and yeast

Uniqueness of Olorofim: Unlike the echinocandins listed above, which target cell wall synthesis directly through β-1,3-D-glucan inhibition, Olorofim specifically disrupts nucleic acid synthesis by inhibiting DHODH. This distinct mechanism allows it to effectively combat azole-resistant strains of fungi .

Olorofim possesses the molecular formula C28H27FN6O2, with a molecular weight of 498.6 grams per mole [1]. The compound is characterized by a complex heterocyclic structure containing multiple functional groups arranged in a specific three-dimensional configuration [2]. The molecular architecture consists of a central pyrrole ring system substituted with a phenyl group and connected to an acetamide moiety, which further links to a piperazine ring bearing a fluorinated pyrimidine substituent [3].

The structural framework of olorofim includes twenty-eight carbon atoms, twenty-seven hydrogen atoms, one fluorine atom, six nitrogen atoms, and two oxygen atoms arranged in a precise molecular arrangement [1] [3]. The compound exhibits a monoisotopic mass of 498.217952 atomic mass units, reflecting the specific isotopic composition of its constituent elements [2]. The molecular structure demonstrates significant complexity with multiple ring systems and heteroatoms contributing to its unique chemical properties and biological activity [17].

International Union of Pure and Applied Chemistry Nomenclature and Chemical Identifiers

The International Union of Pure and Applied Chemistry systematic name for olorofim is 2-(1,5-dimethyl-3-phenyl-1H-pyrrol-2-yl)-N-{4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]phenyl}-2-oxoacetamide [1] [3]. This comprehensive nomenclature accurately describes the complete structural arrangement of all functional groups and their connectivity within the molecule [2].

Chemical IdentifierValue
Chemical Abstracts Service Registry Number1928707-56-5 [1] [3]
International Chemical IdentifierInChI=1S/C28H27FN6O2/c1-19-16-24(20-6-4-3-5-7-20)25(33(19)2)26(36)27(37)32-22-8-10-23(11-9-22)34-12-14-35(15-13-34)28-30-17-21(29)18-31-28/h3-11,16-18H,12-15H2,1-2H3,(H,32,37) [1] [3]
International Chemical Identifier KeySUFPWYYDCOKDLL-UHFFFAOYSA-N [1] [3]
Simplified Molecular Input Line Entry SystemCC1=CC(=C(N1C)C(=O)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=NC=C(C=N4)F)C5=CC=CC=C5 [1] [3]
Unique Ingredient IdentifierT34SH2H9HI [1] [3]

The compound is also known by several synonyms including F-901318, F901318, and olorofimum, representing various international nomenclature conventions and developmental designations [1] [2] [5].

Physical Properties and Characteristics

Olorofim exhibits distinctive physical properties that influence its handling, formulation, and analytical characterization. The compound appears as a solid powder under standard conditions with a characteristic crystalline structure . The substance demonstrates limited water solubility, necessitating specialized formulation approaches for pharmaceutical applications [9] [26].

Physical PropertyValueConditions
Molecular Weight498.6 grams per mole [1]Standard conditions
Physical StateSolid powder Room temperature
Solubility in Dimethyl Sulfoxide100 milligrams per milliliter [7]Requires ultrasonic treatment
Protein Binding99.7% [26]Plasma conditions
Storage StabilityGreater than 2 years Proper storage conditions

The compound exhibits high protein binding characteristics, with approximately 99.7% binding to plasma proteins under physiological conditions [26]. This property significantly influences its pharmacokinetic behavior and distribution within biological systems [26]. The substance requires specific storage conditions, maintaining stability for greater than two years when stored properly in dry, dark environments at temperatures between 0-4 degrees Celsius for short-term storage or -20 degrees Celsius for long-term preservation [7].

Olorofim demonstrates temperature-dependent stability characteristics and specific solubility profiles in various organic solvents [7]. The compound's limited aqueous solubility has led to the development of specialized formulation vehicles, including beta-hydroxypropyl-cyclodextrin systems for intravenous administration [9] [26].

Structural Elucidation and Confirmation Methods

The structural characterization of olorofim employs multiple complementary analytical techniques to establish its complete molecular architecture and confirm its identity. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, providing detailed information about the connectivity and spatial arrangement of atoms within the molecule [14] [16].

Liquid chromatography-tandem mass spectrometry represents a crucial analytical method for olorofim characterization and quantification [13] [22]. The mass spectrometric analysis utilizes positive heated electrospray ionization with selected reaction monitoring mode, enabling precise identification and quantification with a detection limit of 0.0011 milligrams per liter and a lower limit of quantitation of 0.0033 milligrams per liter [13] [22].

Analytical MethodApplicationKey Parameters
Nuclear Magnetic ResonanceStructural confirmation [14] [16]Chemical shifts, coupling constants
Mass SpectrometryMolecular weight determination [13] [22]Fragmentation patterns, isotope ratios
High-Performance Liquid ChromatographyPurity assessment [13] [22]Retention times, peak resolution
Infrared SpectroscopyFunctional group identification [35]Characteristic absorption frequencies

The chromatographic separation employs a Hypersil Gold C18 column with an isocratic mobile phase consisting of 0.1% formic acid-acetonitrile (60%-40%, volume/volume) at a flow rate of 330 microliters per minute [13] [22]. The analytical method demonstrates excellent precision and accuracy, with intraday and interday precisions ranging from 1.17% to 3.23% and accuracies ranging from 0.75% to 5.01% [13] [22].

Advanced spectroscopic techniques including two-dimensional nuclear magnetic resonance methods such as Correlation Spectroscopy, Heteronuclear Single Quantum Coherence, and Heteronuclear Multiple Bond Correlation provide comprehensive structural information about atomic connectivity and spatial relationships within the molecule [14] [16] [33].

Synthesis Methodology and Chemical Preparation

The synthesis of olorofim involves a multi-step organic synthetic approach that constructs the complex molecular framework through carefully orchestrated chemical transformations [10]. The synthetic methodology requires precise control of reaction conditions including temperature, solvents, and catalysts to achieve optimal yields and purity .

Synthetic StageKey TransformationsCritical Parameters
Pyrrole FormationRing construction [41]Temperature control, catalyst selection
Phenyl SubstitutionAromatic coupling [39]Reaction time, solvent system
Acetamide FormationAmide bond formation [39]pH optimization, purification methods
Piperazine AttachmentNucleophilic substitution [39]Stoichiometry, reaction monitoring

The industrial production methodology incorporates stringent quality control measures to ensure consistency and efficacy of the final product . The synthetic routes are optimized for cost-effectiveness and scalability to meet clinical and commercial demands . Advanced purification techniques including recrystallization, chromatographic separation, and solvent extraction are employed to achieve the required purity specifications .

The chemical preparation process requires specialized handling procedures due to the compound's limited water solubility and specific stability requirements [7]. Reaction monitoring utilizes analytical techniques including thin-layer chromatography, high-performance liquid chromatography, and mass spectrometry to track conversion and identify potential impurities [13] [22].

Structure-Activity Relationship Analysis

The structure-activity relationship analysis of olorofim reveals critical molecular features responsible for its potent antifungal activity through selective inhibition of fungal dihydroorotate dehydrogenase [17] [18]. The compound's unique structural architecture enables specific binding to the enzyme's active site while maintaining selectivity against human homologs [17] [26].

The pyrrole ring system serves as a fundamental structural component contributing to the molecule's binding affinity and selectivity profile [17]. The 1,5-dimethyl substitution pattern on the pyrrole ring influences the compound's conformational flexibility and interaction with the enzyme's binding pocket [17] [18]. The phenyl substituent at the 3-position provides additional hydrophobic interactions that enhance binding stability [17].

Structural FeatureFunctional ContributionActivity Impact
Pyrrole coreEnzyme binding [17]Essential for activity
Phenyl substituentHydrophobic interactions [17]Binding enhancement
Fluoropyrimidine moietySelectivity determinant [17] [18]Species specificity
Piperazine linkerConformational flexibility [17]Optimal positioning

The fluoropyrimidine component plays a crucial role in determining the compound's selectivity for fungal dihydroorotate dehydrogenase over human enzyme variants [17] [18]. The fluorine atom's electronic properties and steric requirements contribute to the differential binding affinity observed between fungal and human enzyme targets [17] [26]. This selectivity represents a key factor in the compound's therapeutic potential and reduced toxicity profile [17] [26].

The acetamide linkage provides optimal spacing and conformational flexibility necessary for productive enzyme-inhibitor interactions [17]. The piperazine ring system serves as a conformational constraint that positions the fluoropyrimidine moiety in the appropriate orientation for selective enzyme binding [17] [18]. Structural modifications to any of these key components result in significant alterations to antifungal potency and selectivity characteristics [17] [18].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

498.21795229 g/mol

Monoisotopic Mass

498.21795229 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T34SH2H9HI

Wikipedia

F-901318

Dates

Last modified: 02-18-2024
1: Oliver JD, Sibley GE, Beckmann N, Dobb KS, Slater MJ, McEntee L, du Pré S, Livermore J, Bromley MJ, Wiederhold NP, Hope WW, Kennedy AJ, Law D, Birch M. F901318 represents a novel class of antifungal drug that inhibits dihydroorotate dehydrogenase. Proc Natl Acad Sci U S A. 2016 Oct 25. pii: 201608304. [Epub ahead of print] PubMed PMID: 27791100; PubMed Central PMCID: PMC5111691.
2: Seyedmousavi S, Rafati H, Ilkit M, Tolooe A, Hedayati MT, Verweij P. Systemic Antifungal Agents: Current Status and Projected Future Developments. Methods Mol Biol. 2017;1508:107-139. PubMed PMID: 27837500.
3: Osherov N, Kontoyiannis DP. The anti-Aspergillus drug pipeline: Is the glass half full or empty? Med Mycol. 2017 Jan 1;55(1):118-124. PubMed PMID: 27562862.

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